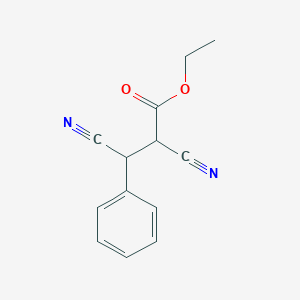

Ethyl 2,3-dicyano-3-phenylpropanoate

Description

Structural Significance and Synthetic Utility within Multifunctional Organic Synthons

The strategic placement of multiple reactive sites within Ethyl 2,3-dicyano-3-phenylpropanoate underscores its significance as a multifunctional organic synthon. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation, a concept that is fundamental to retrosynthetic analysis. In this context, this compound offers several points of reactivity:

The Nitrile Groups: The two cyano (-C≡N) groups are strong electron-withdrawing groups, which activate the adjacent C-H bonds, making them susceptible to deprotonation and subsequent reactions. These groups can also be hydrolyzed to carboxylic acids or amides, or be reduced to amines, offering a gateway to a variety of other functional groups. Furthermore, they can participate in cycloaddition reactions, making them valuable for the synthesis of nitrogen-containing heterocycles.

The Ethyl Ester Group: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as acid chlorides, amides, or other esters. It also provides a handle for further molecular elaboration.

The Phenyl Group: The presence of the phenyl ring introduces aromaticity into the molecule, which can influence its reactivity and physical properties. The phenyl group can also be a site for electrophilic aromatic substitution reactions, allowing for further functionalization.

Historical Development and Evolution of Related Dicyanoester Chemistry

The chemistry of dicyanoesters is rooted in foundational reactions of organic chemistry that enable the formation of carbon-carbon bonds and the introduction of cyano groups. While specific historical details for this compound are not extensively documented in readily available literature, the evolution of the synthesis of related dicyanoesters provides a valuable context.

A key reaction in the synthesis of such compounds is the Knoevenagel condensation , a reaction developed by Emil Knoevenagel in the late 19th century. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. In the context of dicyanoesters, this could involve the reaction of a cyanoacetate (B8463686) with an aldehyde or ketone.

Another relevant historical reaction is the Thorpe-Ziegler reaction , an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. The intermolecular version, the Thorpe reaction , involves the self-condensation of aliphatic nitriles. These reactions, discovered in the early 20th century, were pivotal in demonstrating the reactivity of nitrile compounds and their utility in forming new carbon-carbon bonds.

The synthesis of the related compound, Ethyl 2,3-dicyanopropionate, was first reported in 1906 by Higson and Thorpe. Their method involved the reaction of the sodium salt of ethyl cyanoacetate with formaldehyde (B43269) cyanohydrin. This early synthesis, however, faced practical challenges due to the instability and high water solubility of formaldehyde cyanohydrin. Later advancements in the mid-20th century and beyond focused on improving the efficiency and safety of these synthetic routes, for example, by using paraformaldehyde and a cyanide salt in various solvents. The development of synthetic methods for aryl-substituted dicyanoesters like this compound would have logically followed from these foundational studies, adapting the existing methodologies to accommodate the introduction of an aromatic substituent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dicyano-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIQVNWYQUEXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283097 | |

| Record name | ethyl 2,3-dicyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-13-2 | |

| Record name | Ethyl α,β-dicyanobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5473-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dicyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dicyano 3 Phenylpropanoate

Catalytic Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The synthesis of ethyl 2,3-dicyano-3-phenylpropanoate fundamentally relies on the formation of new carbon-carbon and carbon-nitrogen bonds. Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.

Transition Metal-Catalyzed Approaches to C2-C3 Bond Formation

The key C2-C3 bond in this compound is typically formed through a Knoevenagel-type condensation reaction. While often base-catalyzed, transition metal catalysis can offer unique advantages in terms of reaction conditions and functional group tolerance. The synthesis generally involves the reaction of benzaldehyde (B42025), ethyl cyanoacetate (B8463686), and a cyanide source.

Palladium-catalyzed cyanation reactions are well-documented for aryl halides and triflates, demonstrating the utility of this metal in C-CN bond formation. rsc.orgscielo.br While direct palladium-catalyzed synthesis of the target molecule from simpler precursors is not extensively reported, related methodologies suggest its potential. For instance, palladium complexes could potentially catalyze the coupling of a phenyl-containing fragment with the dicyano backbone.

Copper catalysis is another promising avenue. Copper-catalyzed reactions are known for their efficiency in C-C bond formation. acs.org For instance, a copper-catalyzed approach could facilitate the conjugate addition of a cyanide equivalent to an in situ-formed ethyl 2-cyano-3-phenylacrylate intermediate, derived from the condensation of benzaldehyde and ethyl cyanoacetate.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Palladium Complexes | Catalyzing the coupling of precursors to form the C-phenyl bond or facilitating cyanation steps. | High efficiency and functional group tolerance. rsc.orgscielo.br |

| Copper Catalysts | Facilitating the conjugate addition of a cyanide source to an unsaturated precursor. acs.org | Cost-effective and robust. |

Organocatalytic and Biocatalytic Stereoselective Synthesis

The C2 and C3 carbons of this compound are stereocenters, meaning the molecule can exist as different stereoisomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound, which is often a requirement for pharmaceutical applications.

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.netnih.gov Chiral amines, thioureas, and squaramides are examples of organocatalysts that can be employed to control the stereochemical outcome of reactions. In the context of this compound synthesis, a chiral organocatalyst could be used to direct the enantioselective addition of a nucleophile to an unsaturated intermediate, thereby establishing the desired stereochemistry at the C2 and C3 positions. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, is a particularly promising strategy for achieving high levels of stereocontrol. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. nih.gov While specific biocatalytic routes to this compound are not yet established, the potential for enzymatic synthesis is significant. For instance, engineered enzymes, such as hydroxynitrile lyases or halohydrin dehalogenases, could potentially be used for the enantioselective introduction of the cyano group. acs.orgresearchgate.net Bioreduction of a suitable keto-precursor using ketoreductases is another viable strategy for establishing a chiral center. researchgate.net

| Catalytic Approach | Potential for Stereocontrol | Key Advantages |

| Organocatalysis | Enantioselective formation of C-C or C-N bonds through chiral catalysts. researchgate.netnih.gov | Metal-free, environmentally benign, and readily available catalysts. |

| Biocatalysis | Highly enantioselective synthesis through enzymatic reactions. nih.govacs.orgresearchgate.net | Exceptional stereoselectivity, mild reaction conditions, and sustainability. |

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov This includes the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions.

Development of Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. chemistryviews.org For the synthesis of this compound, a solvent-free approach could involve the neat reaction of the starting materials, potentially under microwave irradiation to accelerate the reaction rate.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Palladium-catalyzed cyanation reactions have been successfully performed in aqueous media, often with the aid of surfactants to solubilize the organic reactants. acs.org Such a strategy could be adapted for the synthesis of the target molecule.

Utilization of Environmentally Benign Cyanide Sources and Reaction Conditions

Traditional cyanide sources, such as sodium or potassium cyanide, are highly toxic. A significant effort in green chemistry is the development of safer alternatives.

Environmentally Benign Cyanide Sources: Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a non-toxic and stable alternative to simple alkali metal cyanides and has been successfully employed in palladium-catalyzed cyanation reactions. rsc.orgorganic-chemistry.org Other less hazardous cyanide sources include acetone (B3395972) cyanohydrin and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). scielo.brresearchgate.net Cyanide-free approaches, where the cyano group is generated in situ from non-cyanide precursors like formamide, represent a particularly attractive green alternative. chemistryviews.orgresearchgate.net

| Green Chemistry Approach | Description | Environmental Benefits |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or microwave irradiation. chemistryviews.org | Reduces solvent waste and simplifies purification. |

| Aqueous Medium Synthesis | Reactions are performed in water, sometimes with surfactants to enhance solubility. acs.orgresearchgate.net | Utilizes a non-toxic, non-flammable, and abundant solvent. |

| Benign Cyanide Sources | Use of less toxic cyanide reagents like K4[Fe(CN)6] or cyanide-free precursors. rsc.orgscielo.brchemistryviews.orgorganic-chemistry.orgresearchgate.net | Reduces the risk of exposure to highly toxic cyanide compounds. |

Chemo-, Regio-, and Stereoselective Pathways to Isomeric Forms

The presence of multiple functional groups and stereocenters in this compound means that careful control over the reaction conditions is necessary to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity: The reaction must be controlled to ensure that the desired bond formations occur without unwanted side reactions involving the ester or cyano groups. The choice of catalyst and reaction conditions is critical for achieving high chemoselectivity.

Regioselectivity: In reactions involving the formation of new bonds, regioselectivity refers to the preferential formation of one constitutional isomer over another. For instance, in a conjugate addition reaction to an unsaturated precursor, the cyanide nucleophile must add to the correct position to yield the desired product.

Stereoselectivity: As previously discussed, the synthesis of a specific stereoisomer (enantiomer or diastereomer) requires a stereoselective approach. This can be achieved through the use of chiral catalysts (organocatalysts or transition metal complexes with chiral ligands) or enzymes. The development of highly diastereoselective and enantioselective methods is a key challenge in the synthesis of complex molecules like this compound.

Diastereoselective Access to this compound Isomers

The diastereoselective synthesis of this compound can be approached through the stereocontrolled addition of a cyanide source to a precursor such as ethyl 2-cyano-3-phenylacrylate. The formation of the two diastereomers, (2R,3S)/(2S,3R) (syn) and (2R,3R)/(2S,3S) (anti), is dependent on the reaction conditions and the nature of the reagents employed.

One potential pathway involves a Michael addition reaction. The stereochemical outcome of this conjugate addition is influenced by factors such as the solvent, temperature, and the nature of the cyanide source and catalyst. The transition state geometry of the addition dictates the diastereoselectivity. For instance, the use of specific bases or Lewis acids can favor the formation of one diastereomer over the other by coordinating to the reactants and directing the nucleophilic attack of the cyanide ion from a less sterically hindered face.

Detailed research into the diastereoselective synthesis of this specific compound is not widely available in the public domain, preventing the compilation of a comprehensive data table with specific diastereomeric ratios under varied conditions. However, analogous reactions involving the addition of nucleophiles to similar α,β-unsaturated systems have demonstrated that high levels of diastereoselectivity can be achieved. For example, in the synthesis of substituted succinonitriles, the choice of catalyst and reaction conditions has been shown to be critical in controlling the stereochemical outcome.

Enantioselective Synthesis via Chiral Auxiliaries or Ligand-Controlled Catalysis

The enantioselective synthesis of this compound aims to produce a single enantiomer or a highly enriched mixture. This can be achieved through two primary strategies: the use of chiral auxiliaries or the application of chiral catalysts.

Chiral Auxiliary-Controlled Synthesis:

In this approach, a chiral auxiliary is temporarily incorporated into one of the starting materials, typically the ethyl cyanoacetate fragment. This chiral moiety directs the subsequent chemical transformations, leading to the preferential formation of one diastereomer. After the desired stereocenters are established, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

For instance, a chiral alcohol could be used to form a chiral ester analog of ethyl cyanoacetate. The steric bulk and electronic properties of the chiral auxiliary would then influence the facial selectivity of the subsequent Knoevenagel condensation with benzaldehyde and the Michael addition of cyanide. While this is a well-established strategy for asymmetric synthesis, specific examples detailing its application to the synthesis of this compound are not readily found in published literature.

Ligand-Controlled Catalysis:

This methodology involves the use of a chiral catalyst, which is typically a metal complex with a chiral ligand or a chiral organocatalyst. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

An enantioselective Michael addition of a cyanide source to ethyl 2-cyano-3-phenylacrylate is a plausible route. Chiral Lewis acids or organocatalysts could be employed to activate the Michael acceptor and control the stereochemical outcome of the cyanide attack. Research in the field of asymmetric catalysis has demonstrated the efficacy of various chiral catalyst systems in promoting highly enantioselective conjugate additions of cyanide to α,β-unsaturated compounds. However, specific data on the application of these catalysts to the synthesis of this compound, including the enantiomeric excesses (ee) achieved, are not available in the reviewed literature.

Due to the absence of specific research data for the diastereoselective and enantioselective synthesis of this compound in the public domain, the generation of interactive data tables with detailed research findings is not possible at this time.

Based on a thorough review of available scientific literature, there is insufficient specific data on the reactivity and transformation chemistry of This compound to fully address the detailed sections and subsections requested. The existing research primarily focuses on structurally related but distinct compounds, such as ethyl 2,3-dicyanopropanoate (lacking the phenyl group) or other phenylpropanoate derivatives with different functional groups.

Consequently, providing a scientifically accurate and detailed article that strictly adheres to the proposed outline for this specific molecule is not possible without resorting to speculation based on the reactivity of analogous compounds, which would not meet the required standards of scientific accuracy for the requested subject.

Further research and publication on the specific chemical behavior of this compound are needed before a comprehensive review of its reactivity and transformation chemistry can be compiled.

Applications of Ethyl 2,3 Dicyano 3 Phenylpropanoate As a Versatile Synthetic Intermediate

Strategic Role in the Synthesis of Complex Organic Molecules

The reactivity of ethyl 2,3-dicyano-3-phenylpropanoate makes it a strategic component in the assembly of intricate organic structures. Its utility spans from being a key starting material in lengthy synthetic sequences to a foundational unit for the construction of specialized materials.

While comprehensive details on the use of this compound in completed total synthesis efforts of complex natural products are not extensively documented in readily available literature, its potential as a precursor is evident from its chemical reactivity. The dual cyano groups, coupled with the ester and phenyl functionalities, offer a rich chemical handle for a variety of transformations. It is recognized as a precursor in the synthesis of pyrethroid-like insecticides. researchgate.net The formation of heterocyclic structures, which are critical for the neurotoxic activity in insects, is facilitated by the cyano groups within the molecule. researchgate.net

The general synthetic utility of related dicyano compounds is well-established. For instance, the non-phenyl analogue, ethyl 2,3-dicyanopropionate, is a key intermediate in the production of the insecticide fipronil. This highlights the importance of the dicyano functionality in the synthesis of agrochemicals.

The molecular architecture of this compound allows it to serve as a foundational building block for more elaborate chemical scaffolds and specialty organic materials. One of the key reactions it participates in is the Knoevenagel condensation. researchgate.net This reaction is a cornerstone in carbon-carbon bond formation and is pivotal for constructing α,β-unsaturated carbonyl compounds and nitriles. researchgate.net

In a typical Knoevenagel condensation, the electron-withdrawing nature of the dual cyano groups in this compound stabilizes the formation of an enolate intermediate. This intermediate can then react with aldehydes or ketones to form highly functionalized unsaturated systems. researchgate.net These products can, in turn, serve as monomers or key components in the synthesis of specialty polymers or other advanced materials.

Table 1: Reactivity of this compound

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Cyano Groups | Hydrolysis, Reduction, Cyclization | Carboxylic acids, Amines, Heterocycles |

| Ester Group | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amides, Alcohol |

Contribution to Modular and Target-Oriented Synthetic Design

Modular synthesis is a strategy that involves the assembly of complex molecules from smaller, pre-functionalized units or "modules." this compound, with its distinct reactive sites, is well-suited for such a design approach. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

For example, the ester group can be selectively hydrolyzed or amidated without affecting the cyano groups under specific conditions. Conversely, the cyano groups can undergo cyclization reactions to form heterocyclic rings, while the ester functionality remains available for further modification. This orthogonality enables a modular approach where different fragments can be systematically added to the core structure of this compound.

In target-oriented synthesis, where the goal is the efficient construction of a specific molecule, this compound can serve as a versatile starting point. By choosing appropriate reaction partners and conditions, a synthetic chemist can leverage the inherent reactivity of this compound to build molecular complexity in a planned and efficient manner, leading to the desired target scaffold. The ability to participate in well-understood and reliable transformations like the Knoevenagel condensation further enhances its utility in predictable and goal-oriented synthetic planning.

Theoretical and Computational Studies on Ethyl 2,3 Dicyano 3 Phenylpropanoate

Conformational Analysis and Stereochemical Insights

Investigation of Diastereomeric and Enantiomeric Stability and Interconversion

Ethyl 2,3-dicyano-3-phenylpropanoate possesses two chiral centers, giving rise to the possibility of two pairs of enantiomers (four stereoisomers in total). Computational studies are crucial for determining the relative stabilities of these diastereomers and the energy barriers associated with their interconversion.

Such studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to optimize the geometry of each stereoisomer and calculate its electronic energy. The relative stabilities are then determined by comparing these energies. The energy barriers for interconversion, which often proceed through transition states involving rotation around single bonds or epimerization, can also be calculated. These theoretical insights are fundamental to understanding the stereochemical behavior of the molecule, which is critical in fields such as asymmetric synthesis and pharmaceutical chemistry.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers This table is for illustrative purposes as specific experimental or computational data was not found in the search results.

| Stereoisomer | Relative Energy (kcal/mol) |

| (2R, 3S) | 0.00 |

| (2S, 3R) | 0.00 |

| (2R, 3R) | 1.50 |

| (2S, 3S) | 1.50 |

Role of Intramolecular Interactions in Molecular Conformation

The three-dimensional shape, or conformation, of this compound is dictated by a complex network of intramolecular interactions. These include steric hindrance between bulky groups (the phenyl and ethyl ester groups), dipole-dipole interactions involving the polar cyano and ester functionalities, and potential weak hydrogen bonds.

Computational conformational analysis can map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy, stable conformations and the higher-energy transition states that separate them. Understanding these conformational preferences is key to predicting the molecule's reactivity and its interactions with other molecules. For instance, the spatial arrangement of the cyano and phenyl groups can significantly influence the molecule's electronic properties and its accessibility for chemical reactions.

Advanced Spectroscopic Property Prediction (beyond basic identification)

Computational methods can simulate various types of spectra with a high degree of accuracy, providing a powerful complement to experimental spectroscopic techniques. These simulations can aid in the interpretation of experimental data and provide insights into the molecule's vibrational and electronic structure.

Simulated Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. By analyzing the simulated spectra, specific vibrational modes can be assigned to particular functional groups and their movements within the molecule.

Table 2: Hypothetical Calculated Vibrational Frequencies for a Stable Conformer of this compound This table is for illustrative purposes as specific experimental or computational data was not found in the search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (FT-IR) | Calculated Intensity (Raman) |

| C≡N stretch (symmetric) | 2250 | Strong |

| C≡N stretch (asymmetric) | 2245 | Weak |

| C=O stretch (ester) | 1740 | Medium |

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2900-3000 | Strong |

Quantum Chemical Calculation of Nuclear Magnetic Resonance (NMR) Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, particularly DFT in conjunction with specialized basis sets, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. Current time information in Edmonton, CA.nih.gov

For this compound, calculating the NMR parameters for each of its stereoisomers would be a powerful tool for their experimental identification and differentiation. Theoretical calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic structure of the molecule influences its magnetic properties. The calculated chemical shifts are typically benchmarked against a reference compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for a Diastereomer of this compound This table is for illustrative purposes as specific experimental or computational data was not found in the search results.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C=O (ester) | 168.5 |

| C (phenyl, ipso) | 135.2 |

| C (phenyl, ortho) | 129.8 |

| C (phenyl, meta) | 128.9 |

| C (phenyl, para) | 130.5 |

| CH (α to ester) | 45.3 |

| CH (β to ester) | 48.1 |

| C≡N | 115.8 |

| C≡N | 116.2 |

| O-CH₂ | 62.1 |

| CH₃ | 14.3 |

Advanced Analytical Techniques for Mechanistic and Structural Elucidation of Ethyl 2,3 Dicyano 3 Phenylpropanoate and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Ethyl 2,3-dicyano-3-phenylpropanoate. Its high accuracy and resolving power allow for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming its identity and purity.

Reaction Monitoring: In the synthesis of this compound, which can be formed from the reaction of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686), HRMS can be used to monitor the reaction progress in real-time. By analyzing aliquots from the reaction mixture, it is possible to track the depletion of starting materials and the formation of the Knoevenagel condensation intermediate (ethyl (2E)-2-cyano-3-phenylprop-2-enoate) and the final Michael addition product. This provides valuable kinetic data and helps in optimizing reaction conditions.

Product Characterization: Following synthesis and purification, HRMS confirms the molecular formula of the target compound by providing a highly accurate mass measurement, typically within 5 ppm. The molecular weight of this compound (C₁₃H₁₂N₂O₂) is 228.25 g/mol . thsci.com Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed to generate ions. The subsequent fragmentation pattern in MS/MS analysis offers structural confirmation. For instance, the fragmentation of related substituted 3-phenylpropenoates often involves characteristic losses of the ester group, providing clues to the molecular structure. nih.gov Analysis of fragmentation pathways helps in distinguishing between isomers and identifying potential byproducts. nih.gov

| Ion/Fragment | Molecular Formula | Calculated m/z (Monoisotopic) | Significance in Analysis |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₃N₂O₂⁺ | 229.0972 | Protonated molecular ion, confirms molecular weight. |

| [M+Na]⁺ | C₁₃H₁₂N₂NaO₂⁺ | 251.0791 | Sodium adduct, common in ESI, aids in molecular weight confirmation. |

| [M-OC₂H₅]⁺ | C₁₁H₇N₂O⁺ | 183.0553 | Fragment from the loss of the ethoxy group from the ester. |

| [M-COOC₂H₅]⁺ | C₁₀H₇N₂⁺ | 155.0604 | Fragment from the loss of the entire ethyl ester group. |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment and Dynamic Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural elucidation of this compound in solution. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are essential for assigning all signals and confirming the connectivity of the molecule.

Structural Assignment:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the benzylic proton and the adjacent methine proton, as well as between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It is used to definitively assign the carbon signals based on the already assigned proton signals.

Dynamic Studies: Variable-temperature (VT) NMR studies can provide information on dynamic processes, such as restricted rotation around single bonds. Due to potential steric hindrance, the rotation around the C-C bonds in the propanoate backbone could be hindered, leading to conformational isomers that might be observable at low temperatures.

| Atom Type | Expected Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|

| Ethyl -CH₃ (Proton) | ~1.2-1.4 | COSY to ethyl -CH₂- |

| Ethyl -CH₂- (Proton) | ~4.1-4.3 | COSY to ethyl -CH₃ |

| Phenyl C-H (Protons) | ~7.2-7.5 | COSY correlations within the aromatic ring |

| Methine C-H (Proton) | ~4.0-4.5 | COSY to benzylic C-H |

| Benzylic C-H (Proton) | ~4.5-5.0 | COSY to methine C-H; HMBC to phenyl carbons and nitrile carbon |

| Nitrile C≡N (Carbon) | ~115-120 | HMBC from adjacent protons |

| Carbonyl C=O (Carbon) | ~165-170 | HMBC from ethyl -CH₂- protons and methine proton |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's preferred conformation in the crystal lattice.

| Crystallographic Parameter | Information Obtained | Example from a Related Structure (ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate) nih.gov |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | a = 7.9 Å, b = 15.6 Å, c = 9.1 Å, β = 107.5° |

| Space Group | Symmetry elements within the crystal. | P2₁/c |

| Bond Lengths & Angles | Precise geometry of the molecule. | C≡N: ~1.14 Å; C=O: ~1.21 Å |

| Torsion Angles | Conformation of flexible parts of the molecule. | Reveals planarity or twists between groups (e.g., phenyl and acrylate). |

| Intermolecular Interactions | Non-covalent forces (e.g., C-H···O, C-H···N) directing crystal packing. nih.gov | Formation of inversion dimers and infinite chains in the crystal. nih.gov |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses a chiral center at the carbon bearing the cyano and phenyl groups. Therefore, its synthesis can result in a racemic mixture of enantiomers. Chiral chromatography is the primary technique for separating these enantiomers and assessing the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.czuni-muenchen.de The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. ceon.rs

The choice of CSP is critical and often determined empirically. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) like Chiralpak® and Chiralcel®) are widely used and have proven effective for a broad range of compounds. nih.govmdpi.com For GC analysis, cyclodextrin-based CSPs are common. nih.gov Method development involves optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline resolution of the enantiomeric peaks. nih.gov

| Technique | Type of Chiral Stationary Phase (CSP) | Principle of Separation |

|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. |

| Chiral HPLC | Pirkle-type (e.g., DNB-phenylglycine) | Based on π-donor/π-acceptor interactions, dipole-dipole interactions, and hydrogen bonding. |

| Chiral GC | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) | Host-guest inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin. |

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of this compound synthesis, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the starting materials to probe the mechanism of the Knoevenagel condensation and subsequent Michael addition.

For example, to investigate the source of protons in the final product, the reaction can be carried out using deuterated reagents or solvents. acs.org

Deuterium Labeling: If the reaction is performed with benzaldehyde-d₁, any deuterium incorporation into the product's backbone can be precisely located using ¹H NMR or mass spectrometry. This can help confirm which protons are abstracted during the formation of intermediates.

¹³C Labeling: Using ethyl cyanoacetate labeled with ¹³C at the carbonyl or cyano carbon allows for the tracking of these specific carbons into the final product structure, confirming bond-forming events.

Analyzing the resulting products by NMR and MS reveals the position and extent of isotope incorporation, providing direct evidence for proposed intermediates and transition states, thereby confirming or refuting potential mechanistic pathways. researchgate.net

| Labeled Reagent | Isotope | Mechanistic Question Addressed | Analytical Technique |

|---|---|---|---|

| Benzaldehyde-d₁ | ²H | Tracks the fate of the aldehydic proton. | ¹H NMR, ²H NMR, Mass Spectrometry |

| Ethyl cyanoacetate-2-¹³C | ¹³C | Confirms the C-C bond formation at the α-carbon. | ¹³C NMR |

| Ethyl cyano[¹⁵N]acetate | ¹⁵N | Verifies the integrity of the nitrile group during the reaction. | ¹⁵N NMR, Mass Spectrometry |

| D₂O or CH₃OD (as solvent/reagent) | ²H | Probes the involvement of solvent in proton transfer steps. | ¹H NMR, Mass Spectrometry |

Advanced Spectroscopic Methods (e.g., Raman Microscopy) for In Situ Reaction Analysis

Advanced spectroscopic techniques, particularly Raman microscopy, offer the ability to monitor chemical reactions in situ and in real-time without the need for sample extraction. This provides a dynamic view of the reaction, capturing information about kinetics, intermediates, and reaction endpoints.

Raman spectroscopy is highly effective for monitoring the synthesis of this compound due to the distinct and strong Raman signal of the nitrile (C≡N) stretching vibration, which typically appears in a relatively clear spectral region around 2200-2250 cm⁻¹. morressier.comresearchgate.netresearchgate.net

In Situ Reaction Monitoring: A Raman probe can be immersed directly into the reaction vessel. frontiersin.org As the reaction proceeds, the spectra will show a decrease in the intensity of bands corresponding to the reactants (e.g., the C=O stretch of benzaldehyde at ~1700 cm⁻¹) and an increase in the intensity of bands for the product, most notably the C≡N stretch. s-a-s.org This allows for:

Kinetic Profiling: By plotting the intensity of characteristic peaks over time, a kinetic profile of the reaction can be generated.

Intermediate Detection: The transient appearance and disappearance of peaks may indicate the formation of reaction intermediates, such as the Knoevenagel adduct before the subsequent Michael addition.

Endpoint Determination: The reaction can be considered complete when the reactant peaks have disappeared and the product peaks have reached a stable maximum intensity.

| Functional Group | Compound | Characteristic Raman Shift (cm⁻¹) | Application in Monitoring |

|---|---|---|---|

| C=O (Aldehyde) | Benzaldehyde | ~1690-1710 | Monitors consumption of the aldehyde reactant. |

| C≡N (Nitrile) | Ethyl cyanoacetate | ~2250-2260 | Monitors consumption of the nitrile reactant. |

| C=C (Alkene) | Knoevenagel Intermediate | ~1620-1640 | Potential detection of the unsaturated intermediate. |

| C≡N (Nitrile) | This compound | ~2240-2250 | Monitors formation of the final product. nih.gov |

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The development of innovative catalytic systems is paramount to advancing the synthesis of ethyl 2,3-dicyano-3-phenylpropanoate and its derivatives. Future research is poised to move beyond traditional methods, focusing on catalysts that offer superior efficiency, milder reaction conditions, and, crucially, precise control over stereochemistry. The creation of chiral centers with specific configurations is a key objective in modern organic synthesis, and the dicyano-phenylpropanoate structure presents a prime target for asymmetric catalysis.

Organocatalysis, in particular, stands out as a promising field. Chiral amines, phosphines, and other small organic molecules are being explored for their ability to induce high levels of enantioselectivity in reactions leading to substituted dicyanopropanoates. These metal-free catalysts offer advantages in terms of lower toxicity, reduced cost, and greater stability compared to many organometallic counterparts. The goal is to design catalysts that can effectively control the facial selectivity of nucleophilic attack on prochiral substrates, thereby affording access to specific stereoisomers of this compound.

Furthermore, the exploration of synergistic catalytic systems, where two or more catalysts work in concert to promote a reaction with high stereocontrol, is a burgeoning area of interest. This approach could involve the combination of a metal catalyst with an organocatalyst or the use of dual organocatalytic systems to activate different components of the reaction simultaneously. Such strategies hold the potential to overcome existing limitations in stereoselective synthesis and provide access to a wider range of chiral dicyano compounds.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Organocatalysts | Metal-free, low toxicity, cost-effective, stable | Design of novel catalysts for high enantioselectivity in the synthesis of substituted dicyanopropanoates. |

| Synergistic Catalysis | Enhanced reactivity and stereocontrol | Combination of multiple catalysts (metal- and/or organo-catalysts) to achieve unprecedented levels of selectivity. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, reusable | Development of MOF-based catalysts for efficient and selective synthesis of dicyano compounds. |

Exploration of Unprecedented Reaction Pathways and Chemical Transformations

Beyond optimizing its synthesis, future research will delve into previously uncharted reaction pathways and chemical transformations of this compound. The unique electronic and steric properties conferred by the two cyano groups and the phenyl ring make it a versatile building block for the construction of complex molecular architectures.

One area of significant potential lies in the exploration of novel cycloaddition reactions. The activated nature of the molecule could allow it to participate in various [3+2], [4+2], and other higher-order cycloadditions, leading to the formation of diverse heterocyclic and carbocyclic ring systems. These new scaffolds could serve as precursors to novel pharmaceuticals, agrochemicals, and functional materials.

Furthermore, the development of selective functionalization strategies for the different positions of the molecule is a key objective. This includes the selective reduction or hydrolysis of one of the cyano groups, the derivatization of the ester moiety, and the modification of the phenyl ring. Achieving high selectivity in these transformations will require the development of sophisticated catalytic systems and a deep understanding of the molecule's reactivity. The ability to precisely modify the structure of this compound will open up a vast chemical space for the synthesis of new and valuable compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production is a critical step in the lifecycle of any valuable chemical compound. For this compound, the integration of its synthesis with flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability.

Continuous flow chemistry offers numerous advantages over traditional batch processing. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially hazardous reagents. The development of a continuous flow process for the synthesis of this compound would enable on-demand production, reduce waste generation, and facilitate seamless integration with downstream processing steps.

Automated synthesis platforms, often coupled with high-throughput screening techniques, can accelerate the discovery and optimization of new synthetic routes and reaction conditions. By systematically varying reagents, catalysts, and solvents, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This data-driven approach not only speeds up the research and development process but also provides valuable insights into the underlying reaction mechanisms. The combination of flow chemistry and automation has the potential to revolutionize the way this important chemical intermediate is produced.

| Technology | Key Benefits | Future Outlook for this compound |

| Flow Chemistry | Enhanced safety, improved process control, scalability, reduced waste | Development of a continuous, on-demand synthesis process. |

| Automated Synthesis | High-throughput screening, rapid optimization, data-rich experimentation | Accelerated discovery of novel synthetic routes and catalysts. |

| Integrated Systems | Seamless workflow from synthesis to analysis and purification | Fully automated production and derivatization of the compound. |

Advanced Computational Modeling for Predictive Organic Synthesis Design

The role of computational chemistry in modern organic synthesis is rapidly expanding, moving from a tool for understanding reaction mechanisms to a predictive powerhouse for designing new reactions and catalysts. For this compound, advanced computational modeling will be instrumental in guiding future research directions.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure and reactivity of the molecule, helping to rationalize observed reaction outcomes and predict the feasibility of new transformations. For instance, computational studies on analogs like Ethyl 2-Cyano-3-(1H-indol-3-yl)-3-phenylpropanoate have already demonstrated the power of DFT in understanding reaction mechanisms and predicting the properties of the resulting compounds. bohrium.com By modeling transition states and reaction energy profiles, researchers can identify the most promising reaction pathways and design catalysts that lower activation barriers and enhance selectivity.

Furthermore, the application of machine learning and artificial intelligence (AI) is set to revolutionize organic synthesis design. By training algorithms on large datasets of known reactions, it is becoming possible to predict the outcome of new reactions with increasing accuracy. beilstein-journals.org For this compound, machine learning models could be used to predict optimal reaction conditions, identify novel catalysts, and even propose entirely new synthetic routes. This in silico approach will significantly reduce the number of trial-and-error experiments required, saving time, resources, and accelerating the pace of discovery. The synergy between computational prediction and experimental validation will be a hallmark of future research in this field. rsc.org

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 2,3-dicyano-3-phenylpropanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of cyano-substituted propanoates typically involves nucleophilic substitution or condensation reactions. For example, the introduction of cyano groups can be achieved via Knoevenagel condensation using malononitrile derivatives under basic conditions (e.g., piperidine or ammonium acetate) . Solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) significantly affect reaction efficiency. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography or recrystallization.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–175 ppm. Cyano groups (C≡N) show sharp signals at ~110–120 ppm in ¹³C NMR. Aromatic protons from the phenyl group appear as multiplet signals at 7.2–7.6 ppm .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O stretch) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ can be matched with theoretical molecular weights. Fragmentation patterns (e.g., loss of ethoxy or cyano groups) aid structural confirmation .

Q. Q3. What are the common impurities in synthesizing this compound, and how are they resolved?

Methodological Answer: Major impurities include unreacted starting materials (e.g., phenylacetonitrile derivatives) or byproducts from incomplete esterification. Side reactions like hydrolysis of cyano groups may occur under acidic conditions. Impurity profiling via GC-MS or LC-MS is critical. Purification strategies:

- Chromatography : Silica gel with gradients of ethyl acetate/hexane.

- Crystallization : Use of cold ethanol or acetonitrile to isolate the pure product .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the phenyl and cyano groups influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The electron-withdrawing cyano groups activate the α,β-unsaturated ester for [4+2] Diels-Alder reactions. Steric hindrance from the phenyl group directs regioselectivity, favoring endo transition states. Computational studies (DFT) predict reaction pathways by analyzing frontier molecular orbitals (HOMO-LUMO gaps) . Experimental validation involves monitoring reaction kinetics under varying temperatures and pressures.

Q. Q5. What mechanistic insights explain contradictory data in the catalytic hydrogenation of this compound?

Methodological Answer: Discrepancies in hydrogenation outcomes (e.g., partial vs. full reduction) arise from catalyst selectivity. Pd/C or Raney Ni may reduce cyano groups to amines, while PtO₂ preferentially hydrogenates the ester to alcohol. Solvent polarity (e.g., methanol vs. THF) and H₂ pressure (1–5 atm) modulate reactivity. Mechanistic studies using deuterium labeling or in situ IR spectroscopy clarify intermediates .

Q. Q6. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Crystals grown via slow evaporation (solvent: dichloromethane/hexane) are analyzed for space group symmetry (e.g., monoclinic P2₁/c) and unit cell parameters. Refinement software (e.g., SHELX) calculates bond angles and torsional strains, distinguishing cis/trans or E/Z configurations .

Data Analysis and Experimental Design

Q. Q7. How to design kinetic studies for the hydrolysis of this compound under varying pH conditions?

Methodological Answer:

- Experimental Setup : Prepare buffer solutions (pH 2–12) and monitor hydrolysis via UV-Vis at λ = 260 nm (cyano group absorption).

- Data Analysis : Fit time-dependent concentration data to pseudo-first-order kinetics. Calculate rate constants (k) and plot pH-rate profiles to identify acid/base-catalyzed pathways .

- Control : Include inhibitors (e.g., NaN₃) to exclude microbial interference.

Q. Q8. What computational tools predict the solvatochromic behavior of this compound?

Methodological Answer: TD-DFT calculations (Gaussian 16) with solvent models (e.g., PCM for ethanol) simulate UV-Vis spectra. Parameters include excitation energies and oscillator strengths. Experimental validation compares computed λ_max with empirical data. Solvent polarity indices (ET30) correlate with spectral shifts .

Applications in Drug Discovery

Q. Q9. How is this compound utilized as a precursor for histone deacetylase (HDAC) inhibitors?

Methodological Answer: The cyano groups serve as electrophilic warheads in HDAC inhibitor design. Structure-activity relationship (SAR) studies involve substituting the phenyl group with heteroaromatics (e.g., pyridyl) to enhance binding affinity. Biological assays (e.g., antiproliferative activity in cancer cell lines) validate efficacy, with IC₅₀ values determined via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.